C19H21NO6S2
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Overview
Description
. This compound is characterized by its complex structure, which includes aromatic rings, methoxy groups, and sulfonate groups. It has a molar mass of 423.50314 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the core aromatic structure, followed by the introduction of methoxy and sulfonate groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the desired reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonate groups to thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving enzyme inhibition or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[4-(methoxymethyl)benzene]amido}-6,6-dioxo-4H,5H,7H-1,6$l{6}-thieno[2,3-c][1$l{6}]thiopyran-3-carboxylate
- Other isomers with the molecular formula C19H21NO6S2
Uniqueness
The uniqueness of 2-methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate lies in its specific structural features, such as the presence of both methoxy and sulfonate groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H21NO6S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-(1,1-dioxothiolan-3-yl)sulfonyl-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H21NO6S2/c1-26-18-5-3-2-4-15(18)12-20-19(21)14-6-8-16(9-7-14)28(24,25)17-10-11-27(22,23)13-17/h2-9,17H,10-13H2,1H3,(H,20,21) |
InChI Key |
RBYRTAJATDSGIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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